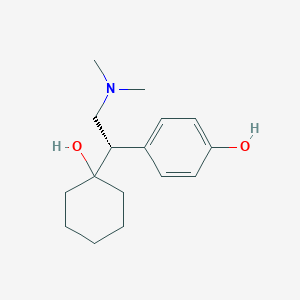

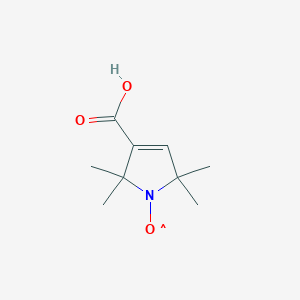

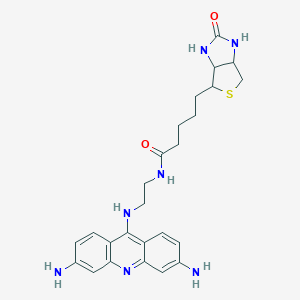

![molecular formula C15H10N2O B015979 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile CAS No. 221242-71-3](/img/structure/B15979.png)

2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile

説明

Synthesis Analysis

The synthesis of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile involves several steps, including the reaction of naphthalene derivatives with various reagents. For instance, the reaction between 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine and IrCl3 leads to the formation of cyclometalated Ir(III) complexes, showcasing the compound's role in complex synthesis processes (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile has been explored through various characterization techniques, including NMR, IR, and crystallography. For example, the structural characterizations and quantum chemical investigations on related naphthalene derivatives provide insights into the electronic structure and potential energy distribution within the molecule, highlighting its stability and reactivity (Patil et al., 2021).

Chemical Reactions and Properties

2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and photochemical reactions, which modify its structure and enhance its utility in synthetic chemistry. The compound's reactivity with active methylene compounds in the presence of manganese(III) acetate, leading to substituted naphthalenes, showcases its chemical versatility (Tsunoda et al., 1991).

Physical Properties Analysis

The physical properties of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not directly found, related compounds' investigations provide a basis for understanding the behavior of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile under different conditions.

Chemical Properties Analysis

The chemical properties of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, including acidity, basicity, and reactivity towards different reagents, are essential for its applications in synthesis and material science. Studies on related compounds, such as reactions with active methylene compounds and the synthesis of naphthylalkylidenemalonodinitriles, offer insights into the compound's chemical behavior and potential applications (Krasodomski et al., 2003).

科学的研究の応用

Analytical Methodologies in Pharmaceutical Formulations

Research has demonstrated the development of spectrophotometric methods for the estimation of pharmaceutical compounds, utilizing the properties of naphthalene derivatives. For example, Jain et al. (2012) described techniques for simultaneous estimation of esomeprazole magnesium and naproxen in tablet formulations, highlighting the significance of such compounds in enhancing analytical methodologies for drug analysis in the pharmaceutical industry Jain et al., 2012.

Environmental Pollutant Monitoring and Degradation

Naphthalene and its derivatives have been extensively studied for their environmental impact, particularly in air quality. Jia and Batterman (2010) critically reviewed the sources and exposures of naphthalene as an environmental pollutant, underscoring its significance in environmental health studies Jia & Batterman, 2010. Additionally, advances in microbial degradation of polycyclic aromatic hydrocarbons, including naphthalene, indicate the potential for bioremediation applications, as discussed by Peng et al. (2008) Peng et al., 2008.

Material Science and Polymer Research

In material science, naphthalene derivatives are explored for their properties in the development of polymers. For example, the study on the melt crystallization of Poly(butylene 2,6-naphthalate) by Ding et al. (2019) reveals how naphthalene units within polymers contribute to desirable physical properties such as anti-abrasion, low friction, and superior chemical resistance Ding et al., 2019.

Medicinal Chemistry and Drug Development

Naphthalimide compounds, a group related to naphthalene derivatives, show extensive potential in medicinal applications, including anticancer, antibacterial, and antiviral properties. Gong et al. (2016) reviewed the development of heterocyclic naphthalimides, highlighting their increasingly expanding relational medicinal applications Gong et al., 2016.

Safety And Hazards

The compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P5011.

将来の方向性

Unfortunately, I couldn’t find specific information on the future directions of this compound.

Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to the most recent and relevant scientific literature and safety datasheets. Always follow laboratory safety guidelines and consult with a qualified professional if you are dealing with chemicals.

特性

IUPAC Name |

2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWRQOZYYLGZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407765 | |

| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |

CAS RN |

221242-71-3 | |

| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

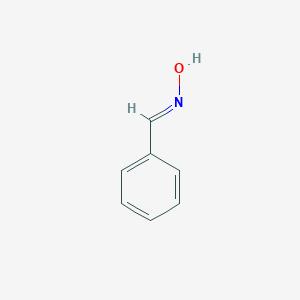

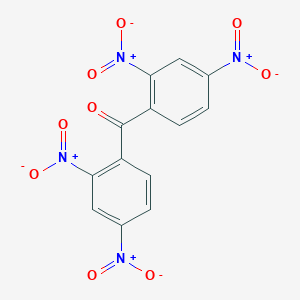

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)